molecular formula C7H15N3O B12953677 4-Methoxypiperidine-1-carboximidamide

4-Methoxypiperidine-1-carboximidamide

Katalognummer: B12953677
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: OUKAZIMLLPOLKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxypiperidine-1-carboximidamide is a chemical compound with the molecular formula C7H16N3O. It is a derivative of piperidine, a six-membered heterocyclic amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypiperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with methoxy-containing reagents. One common method involves the use of methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxypiperidine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-Methoxypiperidine-1-carboximidamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Methoxypiperidine-1-carboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine.

    4-Methoxypiperidine: Similar structure but lacks the carboximidamide group.

    Piperidine-1-carboximidamide: Lacks the methoxy group.

Uniqueness

4-Methoxypiperidine-1-carboximidamide is unique due to the presence of both methoxy and carboximidamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C7H15N3O

Molekulargewicht

157.21 g/mol

IUPAC-Name

4-methoxypiperidine-1-carboximidamide

InChI

InChI=1S/C7H15N3O/c1-11-6-2-4-10(5-3-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9)

InChI-Schlüssel

OUKAZIMLLPOLKQ-UHFFFAOYSA-N

Kanonische SMILES

COC1CCN(CC1)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.